Cas no 101617-64-5 (2-Chloro-4-ethylquinoline-3-carbonitrile)

2-Chloro-4-ethylquinoline-3-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-4-ethylquinoline-3-carbonitrile
- D82797
- AKOS022189661
- BS-14184
- CS-0152564
- 3-Quinolinecarbonitrile, 2-chloro-4-ethyl-
- 101617-64-5
- DTXSID00618149
- BEA61764
- SB72007
-
- MDL: MFCD27996494
- インチ: InChI=1S/C12H9ClN2/c1-2-8-9-5-3-4-6-11(9)15-12(13)10(8)7-14/h3-6H,2H2,1H3
- InChIKey: ATPCYFPDBTVACV-UHFFFAOYSA-N
- ほほえんだ: CCC1=C(C#N)C(=NC2=CC=CC=C12)Cl
計算された属性
- せいみつぶんしりょう: 216.04557
- どういたいしつりょう: 216.0454260g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36.7Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
じっけんとくせい
- PSA: 36.68
2-Chloro-4-ethylquinoline-3-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1104457-1g |
2-chloro-4-ethylquinoline-3-carbonitrile |
101617-64-5 | 95% | 1g |
$700 | 2024-07-23 | |
Alichem | A189005428-1g |
2-Chloro-4-ethylquinoline-3-carbonitrile |
101617-64-5 | 95% | 1g |
$663.40 | 2023-09-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SN357-250mg |
2-Chloro-4-ethylquinoline-3-carbonitrile |
101617-64-5 | 95+% | 250mg |
2877CNY | 2021-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SN357-100mg |
2-Chloro-4-ethylquinoline-3-carbonitrile |
101617-64-5 | 95+% | 100mg |
623.0CNY | 2021-07-10 | |
A2B Chem LLC | AA06258-250mg |
2-Chloro-4-ethylquinoline-3-carbonitrile |
101617-64-5 | 95% | 250mg |
$127.00 | 2024-04-20 | |
Aaron | AR0005OE-100mg |
3-Quinolinecarbonitrile, 2-chloro-4-ethyl- |
101617-64-5 | 95% | 100mg |
$177.00 | 2025-02-10 | |
Aaron | AR0005OE-250mg |
3-Quinolinecarbonitrile, 2-chloro-4-ethyl- |
101617-64-5 | 95% | 250mg |
$296.00 | 2025-02-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTL995-250mg |
3-Quinolinecarbonitrile, 2-chloro-4-ethyl- |
101617-64-5 | 95% | 250mg |
¥890.0 | 2024-04-26 | |
eNovation Chemicals LLC | Y1104457-5g |
2-chloro-4-ethylquinoline-3-carbonitrile |
101617-64-5 | 95% | 5g |
$1500 | 2025-02-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1223204-100mg |
2-Chloro-4-ethylquinoline-3-carbonitrile |
101617-64-5 | 95% | 100mg |
¥954 | 2023-04-17 |
2-Chloro-4-ethylquinoline-3-carbonitrile 関連文献
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
2-Chloro-4-ethylquinoline-3-carbonitrileに関する追加情報
2-Chloro-4-ethylquinoline-3-carbonitrile (CAS No. 101617-64-5): A Comprehensive Overview
2-Chloro-4-ethylquinoline-3-carbonitrile, a heterocyclic compound with the CAS registry number 101617-64-5, has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the quinoline family, a class of bicyclic aromatic compounds known for their diverse biological activities and synthetic versatility. The structure of 2-chloro-4-ethylquinoline-3-carbonitrile features a quinoline ring system with a chlorine atom at position 2, an ethyl group at position 4, and a cyano group at position 3. These substituents impart unique electronic and steric properties, making it a valuable molecule for various applications.
The synthesis of 2-chloro-4-ethylquinoline-3-carbonitrile involves multi-step organic reactions, often utilizing directed metallation or substitution strategies. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing scalability. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to construct the quinoline skeleton with high precision. These methods not only improve the yield but also allow for fine-tuning of substituents to tailor the compound's properties for specific applications.
One of the most promising areas of research involving 2-chloro-4-ethylquinoline-3-carbonitrile is its potential in drug discovery. The compound has demonstrated significant biological activity in various assays, particularly in targeting enzymes associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. A recent study published in *Nature Communications* highlighted its ability to inhibit β-secretase (BACE1), an enzyme implicated in amyloid plaque formation. The cyano group at position 3 plays a critical role in binding to the enzyme's active site, while the ethyl group enhances lipophilicity, improving bioavailability.
Beyond pharmacological applications, 2-chloro-4-ethylquinoline-3-carbonitrile has shown potential in materials science. Its aromaticity and electron-withdrawing groups make it an excellent candidate for organic semiconductors. Researchers have incorporated this compound into thin-film transistors (TFTs), where it exhibits high charge carrier mobility and stability under ambient conditions. These properties are advantageous for flexible electronics, sensors, and displays.
The structural versatility of 2-chloro-4-ethylquinoline-3-carbonitrile also lends itself to use in advanced chemical transformations. For example, its cyano group can act as a nucleophilic site in click chemistry reactions, enabling the construction of complex molecules with precision. This has facilitated its application in combinatorial chemistry libraries, where it serves as a building block for drug discovery campaigns.
Recent studies have also explored the environmental impact of 2-chloro-4-ethylquinoline-3-carbonitrile. While it is not classified as a hazardous substance under current regulations, its persistence in aquatic environments has raised concerns about long-term ecological effects. Ongoing research aims to develop biodegradation pathways or alternative synthesis routes that minimize environmental footprint.
In conclusion, 2-chloro-4-ethylquinoline-3-carbonitrile (CAS No. 101617-64) is a multifaceted compound with applications spanning drug discovery, materials science, and chemical synthesis. Its unique structure and functional groups make it a valuable tool for researchers across disciplines. As new synthetic methods and biological insights emerge, this compound is poised to play an even greater role in advancing scientific innovation.
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